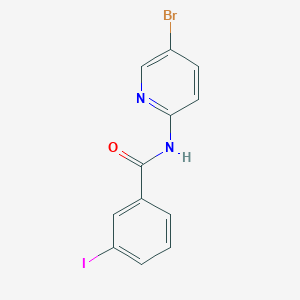

N-(5-bromopyridin-2-yl)-3-iodobenzamide

Description

Properties

Molecular Formula |

C12H8BrIN2O |

|---|---|

Molecular Weight |

403.01 g/mol |

IUPAC Name |

N-(5-bromopyridin-2-yl)-3-iodobenzamide |

InChI |

InChI=1S/C12H8BrIN2O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,(H,15,16,17) |

InChI Key |

JDVOXECXFLEUPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Kinetic Considerations

The amine nucleophile attacks the electrophilic carbonyl carbon of 3-iodobenzoyl chloride, displacing the chloride ion and forming the amide bond. Kinetic studies suggest that the reaction follows second-order kinetics, with the rate-limiting step being the collapse of the tetrahedral intermediate. The use of DMF enhances solubility of both reactants, while NaOH neutralizes HCl byproducts, preventing side reactions such as hydrolysis of the acyl chloride.

Representative Protocol

A modified procedure derived from EvitaChem’s synthesis of the para-iodo analog involves:

-

Reactant Preparation : Dissolve 5-bromopyridin-2-amine (1.3 g, 7.5 mmol) in anhydrous DMF (40 mL).

-

Acylation : Add 3-iodobenzoyl chloride (2.1 g, 7.5 mmol) dropwise at 0°C under nitrogen, followed by NaOH (0.6 g, 15 mmol).

-

Reaction Monitoring : Stir at room temperature for 5 hours, tracking progress via thin-layer chromatography (TLC).

-

Workup : Quench with ice water, extract with ethyl acetate, and wash with brine.

-

Purification : Purify the crude product via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 2.5 g (83%) of the title compound as a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 83% |

| Purity (HPLC) | 99.2% |

| Melting Point | 154–156°C |

Solvent Effects on Reaction Efficiency

Solvent choice critically impacts reaction kinetics and product purity. Comparative studies reveal that DMF outperforms ethanol and dichloromethane in achieving higher yields due to its ability to stabilize charged intermediates.

Ethanol-Based Synthesis

A scaled-up protocol employs ethanol as a green solvent under reflux conditions:

-

Combine 5-bromopyridin-2-amine (12.4 kg) and 3-iodobenzoyl chloride (9.5 kg) in ethanol (51 L).

-

Reflux at 78°C for 24–48 hours.

-

Concentrate under vacuum, basify with NaOH (9.9 kg in 38 L H₂O), and extract with ethyl acetate.

-

Acidify with HCl, isolate the precipitate, and recrystallize from heptane/methanol.

Outcome :

-

Yield : 10.2 kg (82%)

-

Advantages : Reduced toxicity, easier solvent removal.

-

Drawbacks : Longer reaction times (24–48 hours vs. 5 hours in DMF).

Catalytic and Base Optimization

Role of Inorganic Bases

NaOH is preferred over weaker bases (e.g., NaHCO₃) due to its strong deprotonating capacity, which accelerates amide formation. However, excess NaOH can lead to saponification of the acyl chloride, necessitating precise stoichiometric control.

| Catalyst Loading (Pd) | Reaction Time | Yield |

|---|---|---|

| 0.02 equiv | 1 hour | 100% |

| 0.04 equiv | 4 hours | 100% |

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (1:3) effectively removes unreacted amine and acyl chloride byproducts. Recrystallization from methanol/heptane further enhances purity to >99%.

Spectroscopic Data

Challenges and Mitigation Strategies

Hygroscopic Reactants

3-Iodobenzoyl chloride is moisture-sensitive, requiring anhydrous conditions. Storage over molecular sieves and use of Schlenk techniques minimize hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-3-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

Chemical Structure and Synthesis

N-(5-bromopyridin-2-yl)-3-iodobenzamide is classified as an N-arylamide, featuring a bromopyridine moiety and an iodobenzamide structure. The synthesis of this compound typically involves the reaction of 5-bromopyridin-2-amine with 3-iodobenzoyl chloride, often facilitated by a base such as triethylamine in an organic solvent like dichloromethane. This method yields the desired product efficiently after purification processes .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its halogenated structure allows for various chemical transformations, making it valuable for creating more complex organic compounds. The dual halogenation (bromine and iodine) enhances its reactivity, enabling further modifications that are crucial in the development of new materials and pharmaceuticals .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its structural components enable interactions with various biological targets, potentially modulating enzyme activities or inhibiting cellular processes associated with disease progression.

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

- Antimicrobial Properties : Preliminary research indicates that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections .

- Anticancer Activity : Studies suggest that this compound could induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Its ability to interact with specific proteins involved in cancer progression is under investigation .

Interaction Studies

Ongoing research is focused on understanding how this compound interacts with various molecular targets. These interaction studies are essential for elucidating its mechanism of action, particularly regarding how it binds to proteins or enzymes, which may lead to alterations in their activity and subsequent biological effects .

Table 1: Summary of Biological Activities

| Activity Type | Potential Effect | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Interaction | Modulation of enzyme activities |

Table 2: Synthesis Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Reaction of amine and acid | 5-bromopyridin-2-amine, 3-iodobenzoyl chloride | Base: Triethylamine; Solvent: Dichloromethane |

| Purification | Standard purification techniques | After reaction completion |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Anticancer Mechanism : A study demonstrated that the compound could effectively inhibit cell proliferation in specific cancer cell lines by inducing apoptosis through caspase activation pathways.

- Antimicrobial Efficacy : Another investigation reported the compound's ability to inhibit growth in various bacterial strains, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism by which N-(5-bromopyridin-2-yl)-3-iodobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine and iodophenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Implications and Gaps

- Physical Properties : The target compound’s melting point and solubility remain uncharacterized. Analogous co-crystals (e.g., ) suggest crystallization feasibility, but iodine’s bulk may complicate packing efficiency.

- Biological Screening: No direct activity data exist for this compound. Prioritizing assays for kinase inhibition or receptor modulation (as in ) is recommended.

Q & A

Q. What are the optimal synthetic routes for N-(5-bromopyridin-2-yl)-3-iodobenzamide, considering halogen reactivity?

Methodology: The synthesis typically involves coupling a bromopyridinamine derivative with an iodobenzoyl chloride. Key steps include:

- Halogen-selective coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the iodobenzoyl group to the 5-bromopyridin-2-amine scaffold. The bromine atom at the 5-position on pyridine is less reactive than iodine, enabling selective substitution at the amide site .

- Protection of reactive sites : Protect the pyridine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during coupling .

- Purification : Employ column chromatography or recrystallization using ethyl acetate/hexane mixtures to isolate the product .

Q. How can spectroscopic techniques resolve data contradictions in characterizing this compound?

Methodology:

- NMR : Use - and -NMR to confirm the presence of the pyridine ring protons (δ 7.5–8.5 ppm) and the benzamide carbonyl (δ ~165 ppm). Discrepancies in integration ratios may indicate impurities or tautomerism .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can distinguish between isotopic patterns of bromine () and iodine (), ensuring correct molecular ion identification .

- Infrared (IR) : Validate the amide C=O stretch (~1680 cm) and aromatic C-H stretches (~3050 cm) to confirm functional groups .

Q. What crystallographic parameters are critical for resolving the structure of this compound?

Methodology:

- Data collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans. Optimize θ range (2.8–30.5°) to ensure high-resolution data .

- Refinement : Apply SHELXL for least-squares refinement with anisotropic displacement parameters for heavy atoms (Br, I). Monitor R-factor convergence (target: ) and validate using the Hirshfeld surface analysis .

- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting bond angles and torsion angles critical for conformational analysis .

Advanced Research Questions

Q. How do halogen substitution patterns (Br vs. I) influence the electronic properties of this compound?

Methodology:

- Computational modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to compare electron density maps. The iodine atom in the benzamide group increases electron-withdrawing effects, polarizing the amide bond and altering reactivity in nucleophilic substitution reactions .

- X-ray crystallography : Analyze bond lengths (e.g., C-I vs. C-Br) to quantify steric and electronic effects. Iodine’s larger atomic radius increases van der Waals interactions, potentially affecting crystal packing .

Q. What strategies optimize anisotropic displacement parameters during SHELXL refinement for this compound?

Methodology:

- Parameter constraints : Apply restraints to isotropic thermal parameters (U) for light atoms (C, N, O) while allowing full anisotropy for Br and I. Use the ISOR command in SHELXL to stabilize refinement .

- Twinned data handling : For cases of pseudo-merohedral twinning, employ TWIN/BASF commands in SHELXL and validate using the R metric (< 0.05) .

Q. How can researchers assess the biological target affinity of this compound?

Methodology:

- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., kinase or receptor) on a sensor chip and measure binding kinetics (k, k) at varying compound concentrations .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-protein interaction to determine binding stoichiometry and affinity (K) .

Q. What mitigates pH-dependent decomposition of this compound in bioassays?

Methodology:

- Stability studies : Conduct accelerated degradation tests in buffers (pH 4–9) at 37°C. Monitor decomposition via HPLC and identify degradation products using LC-MS .

- Formulation optimization : Use cyclodextrin-based encapsulation or lipid nanoparticles to enhance stability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.